N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-2-(trifluoromethyl)benzamide
Description
N-[4-(Pyrrolidin-1-yl)but-2-yn-1-yl]-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the benzamide core and a pyrrolidine-substituted alkyne chain (but-2-yn-1-yl) at the N-position. The alkyne linker may influence conformational rigidity and bioavailability compared to saturated or aromatic linkers. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with compounds targeting kinase inhibition, opioid receptor modulation, or enzyme disruption .
Properties
IUPAC Name |
N-(4-pyrrolidin-1-ylbut-2-ynyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O/c17-16(18,19)14-8-2-1-7-13(14)15(22)20-9-3-4-10-21-11-5-6-12-21/h1-2,7-8H,5-6,9-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKQQHNHPFLTLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the reaction of 4-pyrrolidin-1-ylbut-2-yn-1-ylamine with 2-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and a suitable solvent such as dichloromethane is used.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzamides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and materials.
Biology: N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-2-(trifluoromethyl)benzamide has shown potential as a biological probe in studying enzyme mechanisms and receptor binding. Its trifluoromethyl group enhances its binding affinity and stability, making it useful in biochemical assays.
Medicine: This compound has been investigated for its therapeutic potential in various medical applications, including as an anti-inflammatory agent and a candidate for drug development targeting specific diseases.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to specific receptors, leading to downstream effects such as modulation of enzyme activity or inhibition of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Target Compound
- Core : Benzamide.
- Key Features :
- Trifluoromethyl group at 2-position.
- Pyrrolidine attached via a but-2-yn-1-yl chain.
- Hypothetical Applications: Potential kinase or receptor modulation due to trifluoromethyl’s electron-withdrawing effects and pyrrolidine’s basicity.
Triazine-Based Analog ()
- Core : 1,3,5-Triazine.
- Key Features: Trifluoromethoxy (-OCF₃) group on benzamide. Dimethylamino and pyrrolidinyl substituents on triazine.
- Implications :
Pyrazolo-Pyrimidinone Derivatives ()
- Core: Pyrazolo[3,4-d]pyrimidinone fused with chromen-2-yl.
- Key Features :
- Fluorinated aryl groups (e.g., 5-fluoro-3-(3-fluorophenyl)).
- Sulfonamide or benzamide substituents.
- Implications :
Substituent Effects on Pharmacokinetics
*LogP: Predicted using fragment-based methods (e.g., Crippen’s method).
Key Observations:
- Trifluoromethyl vs.
- Alkyne Linker : The but-2-yn-1-yl chain in the target compound introduces rigidity, which may reduce metabolic degradation compared to flexible piperazine linkers in ’s analogs .
- Pyrrolidine vs. Piperazine: Pyrrolidine’s lower basicity (pKa ~11) compared to piperazine (pKa ~9.8) may reduce off-target interactions with non-specific amine-binding receptors .
Hypothetical Mechanistic Insights from Structural Analogs
- Kinase Inhibition: ’s pyrazolo-pyrimidinones and ’s triazine derivatives suggest that the target compound’s trifluoromethyl benzamide may bind to kinase ATP pockets, analogous to FDA-approved kinase inhibitors like imatinib .
- Opioid Receptor Modulation : ’s long-acting KOR antagonists (e.g., JDTic) share pyrrolidine/piperidine motifs, suggesting the target compound could interact with G-protein-coupled receptors (GPCRs) via similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
